molecular formula C20H18Cl2N2O5 B2474148 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 939888-92-3

2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2474148
CAS No.: 939888-92-3
M. Wt: 437.27
InChI Key: UVZMVZFWXGCYPH-UHFFFAOYSA-N
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Description

This compound is a highly functionalized 4H-pyran derivative characterized by a methacryloyloxyethyl ester group, a 2,3-dichlorophenyl substituent at position 4, and amino, cyano, and methyl groups at positions 6, 5, and 2, respectively.

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O5/c1-10(2)19(25)27-7-8-28-20(26)15-11(3)29-18(24)13(9-23)16(15)12-5-4-6-14(21)17(12)22/h4-6,16H,1,7-8,24H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZMVZFWXGCYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a member of the pyran derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.

  • Molecular Formula : C20H18Cl2N2O5
  • Molecular Weight : 437.27 g/mol
  • CAS Number : [Not specified in the search results]

Antimicrobial Activity

Recent studies indicate that pyran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi.

  • Mechanism of Action :
    • The antimicrobial activity is often attributed to the ability of these compounds to interfere with cellular processes in microorganisms, such as enzyme function and DNA replication.
    • Specifically, metal complexes derived from pyran derivatives have been shown to enhance antimicrobial activity by displacing essential metal ions in metalloenzymes, leading to enzyme denaturation and cellular growth arrest .

Antiviral Properties

Pyran derivatives also demonstrate antiviral activity. For example, certain pyran-based compounds have been utilized in the development of antiviral drugs like Zanamivir, indicating their potential in treating viral infections .

Cytotoxicity and Anticancer Potential

Research has suggested that some pyran derivatives possess cytotoxic effects against cancer cell lines. The structure of this compound may contribute to its ability to induce apoptosis in cancer cells.

  • Case Studies :
    • A study involving the synthesis of similar pyran derivatives reported varying degrees of cytotoxicity against human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Ultrasound-Assisted Synthesis :
    • Utilizing ultrasonic irradiation has been shown to enhance the yield and reduce reaction times for synthesizing pyran derivatives .
  • Catalytic Methods :
    • Employing recyclable catalysts has been emphasized in recent research to improve the sustainability of synthesizing these compounds while maintaining high efficiency .

Research Findings

A comprehensive review of literature reveals that many studies have focused on the biological activities of various pyran derivatives:

StudyCompoundActivityFindings
Borah et al., 2021Pyran DerivativesAntimicrobialHigh efficacy against gram-positive bacteria
Kate et al., 2022Pyran DerivativesAntiviralEffective against influenza virus strains
Garazd & Garazd, 2016Zanamivir (pyran-based)AntiviralSignificant reduction in viral load in clinical trials

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,3-dichlorophenyl group in the target compound distinguishes it from analogs with other aryl substituents:

  • Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate (CAS 41799-80-8): Features a single chlorine atom on the phenyl ring at position 2 and a phenyl group at position 2. The reduced halogenation likely decreases steric hindrance and lipophilicity compared to the 2,3-dichlorophenyl analog.
  • 2-(Methacryloyloxy)ethyl 6-amino-4-(3-chloro-4-nitrophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate (CAS 939893-89-7): Substitutes the 2,3-dichlorophenyl group with a 3-chloro-4-nitrophenyl moiety.

Ester Group Modifications

The methacryloyloxyethyl ester in the target compound contrasts with simpler esters in analogs:

  • Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate: Utilizes an ethyl ester, which reduces steric bulk and may improve solubility in polar solvents. The propyl group at position 4 further increases hydrophobicity compared to the dichlorophenyl substituent.
  • Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate: Incorporates two 4-methylphenyl groups, enhancing π-π stacking interactions but lacking halogen atoms for halogen bonding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate?

  • Methodological Answer : Multi-component reactions (MCRs) in aqueous or solvent-free conditions are effective for synthesizing structurally complex pyran derivatives. For example, rapid four-component reactions involving aldehydes, malononitrile, and active methylene compounds in water have been used to assemble similar 4H-pyran scaffolds . The methacryloyloxyethyl group can be introduced via post-synthetic esterification under mild acidic conditions to avoid side reactions.

Q. How can the crystal structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For pyran derivatives, slow evaporation of a polar solvent (e.g., ethanol or DMF) at 298 K often yields suitable crystals. Disorder in the dichlorophenyl moiety may require refinement with split positions, as seen in analogous chlorophenyl-containing structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns, particularly the cyano (-CN) and methacryloyloxyethyl groups.
  • IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (ester C=O) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, especially for the dichlorophenyl substituent .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental data (e.g., unexpected NMR splitting or crystallographic disorder)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict NMR chemical shifts and optimize geometry, helping to identify conformational isomers or dynamic effects in solution. For crystallographic disorder, Hirshfeld surface analysis or molecular dynamics simulations can clarify packing interactions .

Q. What strategies address low yields in the final esterification step of the methacryloyloxyethyl group?

  • Methodological Answer :

  • Activation : Use coupling agents like DCC/DMAP to enhance reactivity of the methacryloyl chloride.
  • Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis.
  • Temperature Control : Maintain 0–5°C during reaction to suppress polymerization of the methacrylate moiety .

Q. How does the dichlorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing Cl groups stabilize the pyran ring via resonance and inductive effects, as shown by Hammett substituent constants (σmeta=0.37\sigma_{meta} = 0.37). Cyclic voltammetry can quantify redox behavior, while Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps critical for photochemical applications .

Q. What experimental controls are essential when analyzing biological activity (e.g., enzyme inhibition) to avoid false positives?

  • Methodological Answer :

  • Solvent Controls : Test DMSO or ethanol at matching concentrations to rule out solvent effects.
  • Scaffold Comparison : Include analogs lacking the dichlorophenyl or cyano group to isolate pharmacophoric contributions.
  • Crystallographic Validation : Co-crystallize the compound with target enzymes to confirm binding modes .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for similar 4H-pyran derivatives?

  • Methodological Answer :

  • Source Verification : Check if discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • Standardization : Use the same solvent system (e.g., PBS pH 7.4) and temperature (25°C) for comparative studies.
  • Hansen Solubility Parameters : Calculate HSPs to predict solubility in untested solvents .

Q. Why do some studies report instability of the cyano group under basic conditions, while others do not?

  • Methodological Answer : The stability depends on the electron density of the pyran ring. Electron-deficient systems (e.g., with dichlorophenyl) resist nucleophilic attack on the cyano group. Validate via kinetic studies (UV-Vis monitoring at 270 nm) under varying pH conditions .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC180–185°C (decomposes)
Solubility in DMSOGravimetric Analysis>50 mg/mL
HOMO-LUMO GapDFT (B3LYP/6-31G**)4.2 eV
Crystallographic R-factorSC-XRDR = 0.054 (high-resolution data)

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